1-Octaneseleninic acid
Description
1-Octaneseleninic acid (C₈H₁₇SeO₂H) is an organoselenium compound characterized by an eight-carbon alkyl chain terminating in a seleninic acid (–SeO₂H) functional group. Seleninic acids are stronger acids than their carboxylic analogs due to the higher electronegativity and larger atomic size of selenium compared to oxygen, which enhances the stabilization of the conjugate base. These compounds are primarily used in organic synthesis as oxidizing agents, catalysts, or intermediates in pharmaceuticals and materials science.
Properties
CAS No. |
14847-10-0 |
|---|---|
Molecular Formula |
C8H18O2Se |
Molecular Weight |
225.20 g/mol |
IUPAC Name |
octane-1-seleninic acid |
InChI |
InChI=1S/C8H18O2Se/c1-2-3-4-5-6-7-8-11(9)10/h2-8H2,1H3,(H,9,10) |
InChI Key |
QBAOXINNSHQLNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Se](=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Octaneseleninic acid typically involves the oxidation of 1-octaneselenol. One common method is the reaction of 1-octaneselenol with hydrogen peroxide (H2O2) under acidic conditions. The reaction proceeds as follows:
-
Oxidation Reaction
Reactants: 1-octaneselenol, hydrogen peroxide
Conditions: Acidic medium, typically using acetic acid
Products: this compound, water
The reaction can be represented by the equation: [ \text{C8H17SeH} + \text{H2O2} \rightarrow \text{C8H17SeO2H} + \text{H2O} ]
Chemical Reactions Analysis
Acid-Base Reactions
The seleninic acid group (-SeO₂H) exhibits weak acidity (pKa ~2–3), enabling salt formation with bases:
Sodium salts of 1-octaneseleninic acid are water-soluble and used in analytical applications .
Reduction
The selenium(IV) center is reducible to selenium(II) or elemental selenium (Se⁰):
| Reducing Agent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Aqueous ethanol, 25°C | 1-Octaneselenol (C₈H₁₇SeH) |
| Hydrogen sulfide | Acidic media | Elemental selenium (Se⁰) + octane |
Reduction pathways are critical for detoxification studies .
Decomposition and Stability
Thermal decomposition above 200°C releases toxic selenium oxides (SeO₂) and hydrocarbons:
Stability is pH-dependent, with optimal storage in inert, anhydrous conditions .
Antioxidant Activity
This compound acts as a glutathione peroxidase mimic, scavenging peroxides via:
This activity is leveraged in oxidative stress research.
Enzyme Inhibition
The compound inhibits thioredoxin reductase by covalent modification of the selenocysteine active site, disrupting redox homeostasis .
Comparative Reactivity
| Property | This compound | 1-Octanesulfonic Acid |
|---|---|---|
| Acidity (pKa) | ~2–3 | ~−1.5 (stronger acid) |
| Thermal Stability | Decomposes >200°C | Stable up to 300°C |
| Biological Activity | Antioxidant, enzyme inhibitor | Surfactant, ion-pairing agent |
Scientific Research Applications
1-Octaneseleninic acid has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organoselenium compounds.
Medicinal Chemistry: Due to its potential antioxidant properties, it is studied for its role in preventing oxidative stress-related diseases.
Biological Studies: It is used in research to understand the role of selenium in biological systems and its potential therapeutic benefits.
Industrial Applications: It can be used in the development of new materials with unique properties due to the presence of selenium.
Mechanism of Action
The mechanism by which 1-Octaneseleninic acid exerts its effects is primarily through its ability to undergo redox reactions. The seleninic acid group can participate in oxidation-reduction cycles, which can influence various biochemical pathways. The molecular targets and pathways involved include:
Antioxidant Activity: It can neutralize free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Modulation: It can interact with enzymes involved in redox reactions, potentially modulating their activity.
Comparison with Similar Compounds
The following analysis compares 1-octaneseleninic acid with structurally related compounds from the provided evidence, focusing on molecular attributes, functional groups, and hazards.
Structural and Molecular Comparison
†Calculated based on atomic masses (C: 12.01, H: 1.01, Se: 78.96, O: 16.00). ‡No direct evidence on seleninic acids provided; inferred from chemical principles.
Key Observations :
- Chain Length: this compound shares an eight-carbon chain with octanoic acid but differs in functional group and molecular weight.
- Functional Groups : The –SeO₂H group in seleninic acids imparts higher acidity (pKa ~2–3) compared to carboxylic acids (–COOH, pKa ~4–5) .
- Unsaturation: Unlike α-linolenic, γ-linolenic, and 6(Z)-octadecenoic acids (C18 with double bonds), this compound is saturated and shorter-chained, reducing lipid solubility but enhancing reactivity in polar solvents.
Key Observations :
- Carboxylic Acids: Hazards vary with chain length and saturation. Octanoic acid (C8) requires first-aid measures for exposure , while longer unsaturated acids (e.g., α-linolenic acid) are generally safer .
Reactivity Contrast :
- The –SeO₂H group enables this compound to act as a stronger oxidizer than carboxylic acids, which typically participate in acid-base or esterification reactions.
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